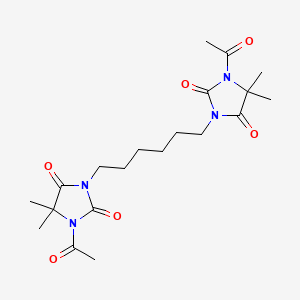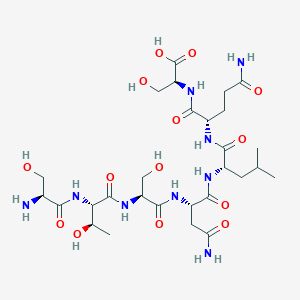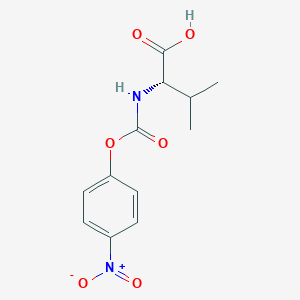
3,3'-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) is a chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity under specific conditions.
Métodos De Preparación
The synthesis of 3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) involves multiple steps. One common method includes the reaction of hexane-1,6-diamine with 1-acetyl-5,5-dimethylimidazolidine-2,4-dione under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of high-performance materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) is unique due to its specific structure and reactivity. Similar compounds include:
- N,N′-(hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione)
- N,N′-(hexane-1,6-diyl)bis(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one suitable for different applications.
Propiedades
Número CAS |
499785-54-5 |
|---|---|
Fórmula molecular |
C20H30N4O6 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
1-acetyl-3-[6-(3-acetyl-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)hexyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H30N4O6/c1-13(25)23-17(29)21(15(27)19(23,3)4)11-9-7-8-10-12-22-16(28)20(5,6)24(14(2)26)18(22)30/h7-12H2,1-6H3 |
Clave InChI |
AFVYCUPBBJBVFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)N(C(=O)C1(C)C)CCCCCCN2C(=O)C(N(C2=O)C(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)

![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)


![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
